![molecular formula C42H50NiO6 B13740016 Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] CAS No. 15843-91-1](/img/structure/B13740016.png)
Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] typically involves the reaction of nickel(II) salts with 2-benzoyl-5-(octyloxy)phenol under controlled conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the complex . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] are similar to laboratory synthesis but are scaled up to accommodate larger quantities . The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity . Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the quality of the final product .
化学反应分析
Types of Reactions
Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes under specific conditions.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) states.
Substitution: The phenolate ligands can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel-ligand complexes .
科学研究应用
Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] has several scientific research applications, including:
Material Science: It is employed in the development of advanced materials, including polymers and coatings.
Biological Studies:
Industrial Applications: It is used in the production of high-performance materials and as a stabilizer in various industrial processes.
作用机制
The mechanism by which Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] exerts its effects involves coordination with various substrates through its phenolate ligands . The nickel center can undergo redox reactions, facilitating electron transfer processes that are crucial in catalytic applications . The compound’s molecular targets and pathways include interactions with organic molecules and coordination with other metal centers .
相似化合物的比较
Similar Compounds
- Nickel(2+) bis[2-hydroxy-4-(octyloxy)benzophenonato]
- Nickel(2+) bis[2-(1H-benzimidazol-2-yl)benzoato]
- Vanadium(V) bis(phenolate) complexes
Uniqueness
Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] is unique due to its specific ligand structure, which imparts distinct electronic and steric properties . These properties enhance its catalytic activity and stability compared to other similar compounds . Additionally, the octyloxy group provides increased solubility in organic solvents, making it more versatile in various applications .
属性
CAS 编号 |
15843-91-1 |
|---|---|
分子式 |
C42H50NiO6 |
分子量 |
709.5 g/mol |
IUPAC 名称 |
2-benzoyl-5-octoxyphenolate;nickel(2+) |
InChI |
InChI=1S/2C21H26O3.Ni/c2*1-2-3-4-5-6-10-15-24-18-13-14-19(20(22)16-18)21(23)17-11-8-7-9-12-17;/h2*7-9,11-14,16,22H,2-6,10,15H2,1H3;/q;;+2/p-2 |
InChI 键 |
QNRJQBMXIZKZSP-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)[O-].CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)[O-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


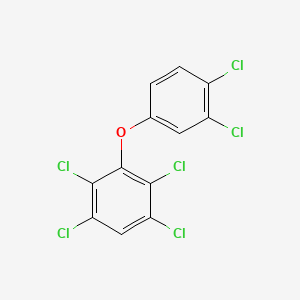
![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)
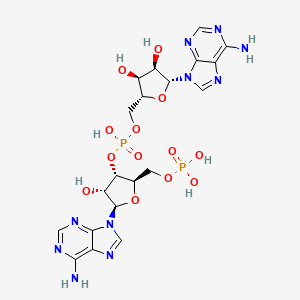
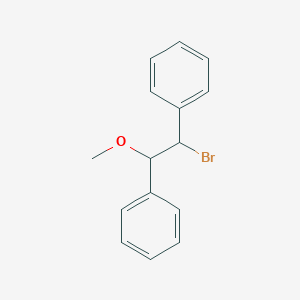
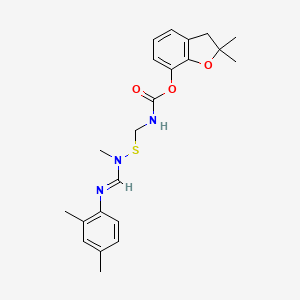
![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
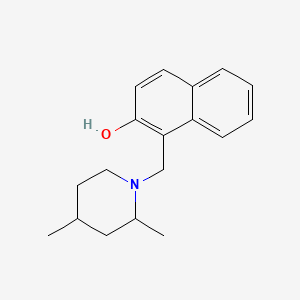


![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
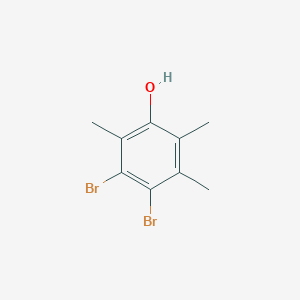
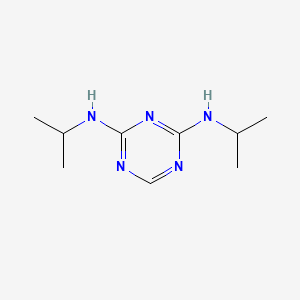
![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
